molecular formula C16H27N3O5 B4901541 1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione

1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione

Cat. No.: B4901541
M. Wt: 341.40 g/mol
InChI Key: RRBKUJVEFXYTKX-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with ethyl and methoxyethoxy groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-3-17-8-9-19(16(22)15(17)21)12-14(20)18-6-4-13(5-7-18)24-11-10-23-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBKUJVEFXYTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2CCC(CC2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the ethyl and methoxyethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyethoxy)ethoxy]acetic acid: Shares the methoxyethoxy group but differs in the overall structure and functional groups.

    4-Methylbenzenesulfonic acid 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester: Similar in having the methoxyethoxy group but with different core structures.

Uniqueness

1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione is unique due to its specific combination of functional groups and the piperazine ring structure

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